2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
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Overview
Description
2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Another approach involves the Ugi-Zhu three-component reaction, which is a multicomponent reaction that combines an isocyanide, an aldehyde, and an amine to form the desired product . This method is advantageous due to its high atom economy and the ability to generate complex molecules in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their antifibrotic and anticancer activities.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, thiophene ring, and pyrrolopyrimidine core allows for diverse interactions with molecular targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-morpholin-4-yl-N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c21-15(18-13-2-1-7-23-13)20-9-11-8-16-14(17-12(11)10-20)19-3-5-22-6-4-19/h1-2,7-8H,3-6,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVGYYQJNKMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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